molecular formula C7H7F2N3O4 B2775795 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid CAS No. 1946817-24-8

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid

Cat. No.: B2775795
CAS No.: 1946817-24-8
M. Wt: 235.147
InChI Key: XHJXLCORHRHZMY-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a difluoromethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with a β-keto ester can form the pyrazole ring. Subsequent nitration and difluoromethylation steps introduce the nitro and difluoromethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[5-(Difluoromethyl)-4-aminopyrazol-1-yl]propanoic acid .

Scientific Research Applications

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Trifluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
  • 3-[5-(Chloromethyl)-4-nitropyrazol-1-yl]propanoic acid
  • 3-[5-(Methyl)-4-nitropyrazol-1-yl]propanoic acid

Uniqueness

3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c8-7(9)6-4(12(15)16)3-10-11(6)2-1-5(13)14/h3,7H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXLCORHRHZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(F)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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